((5-Bromofuran-2-yl)methyl)hydrazine
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Overview
Description
((5-Bromofuran-2-yl)methyl)hydrazine is an organic compound with the molecular formula C5H7BrN2O. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Bromofuran-2-yl)methyl)hydrazine typically involves the bromination of furan derivatives followed by the introduction of the hydrazine moiety. One common method is the bromination of furan at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then reacted with hydrazine hydrate under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
((5-Bromofuran-2-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .
Scientific Research Applications
Chemistry
In chemistry, ((5-Bromofuran-2-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of ((5-Bromofuran-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ((5-Chlorofuran-2-yl)methyl)hydrazine
- ((5-Iodofuran-2-yl)methyl)hydrazine
- ((5-Methylfuran-2-yl)methyl)hydrazine
Uniqueness
((5-Bromofuran-2-yl)methyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that are not as readily accessible with other halogenated derivatives .
Properties
CAS No. |
1016675-04-9 |
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Molecular Formula |
C5H7BrN2O |
Molecular Weight |
191.03 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C5H7BrN2O/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2 |
InChI Key |
FWDPZORULOPFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CNN |
Origin of Product |
United States |
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